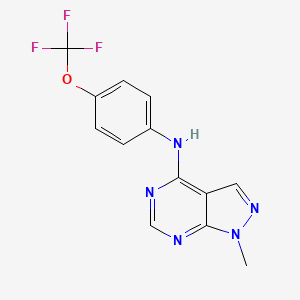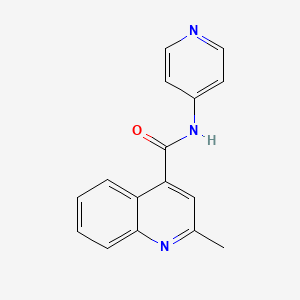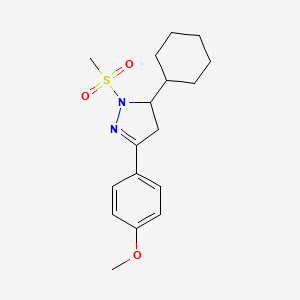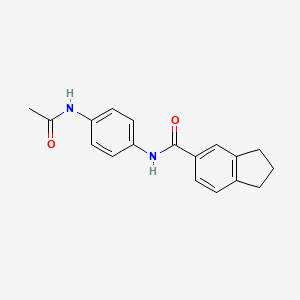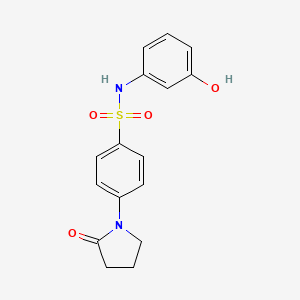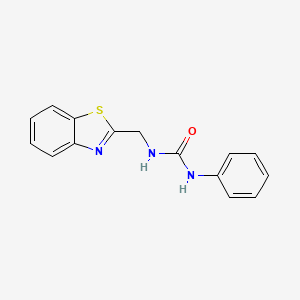![molecular formula C13H11N5O2 B7467911 N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7467911.png)
N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine, also known as PDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which plays a crucial role in regulating intracellular signaling pathways.
作用机制
N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine selectively inhibits PDE10A, which is highly expressed in the striatum, a brain region that is involved in motor control, reward, and cognition. PDE10A hydrolyzes cAMP and cGMP, which are important second messengers in intracellular signaling pathways. By inhibiting PDE10A, N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine increases the levels of cAMP and cGMP, leading to the activation of downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal survival.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been shown to have significant biochemical and physiological effects in animal models of neurological and psychiatric disorders. PDE10A inhibition by N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine leads to increased levels of cAMP and cGMP, which activate downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal survival. This, in turn, leads to improvements in motor function, cognitive function, and mood.
实验室实验的优点和局限性
One of the main advantages of using N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its selectivity for PDE10A. This allows for more precise modulation of intracellular signaling pathways that are involved in neurological and psychiatric disorders. However, one of the limitations of using N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the use of N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine in scientific research. One area of interest is the development of more potent and selective PDE10A inhibitors that can be used in clinical trials for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of PDE10A in other brain regions and its potential therapeutic applications in other diseases such as cancer and inflammation. Additionally, the use of N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine in combination with other drugs or therapies may enhance its efficacy and reduce its limitations in lab experiments.
合成方法
The synthesis of N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves a multistep process that includes the reaction of 4-amino-1-methylpyrazole-3-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid, followed by a coupling reaction with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified by column chromatography to obtain the final product.
科学研究应用
N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. PDE10A inhibition has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in intracellular signaling pathways. This, in turn, leads to the activation of downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal survival.
属性
IUPAC Name |
N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-18-13-8(5-16-18)12(14-6-15-13)17-9-3-2-4-10-11(9)20-7-19-10/h2-6H,7H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAWDOFXKUSCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

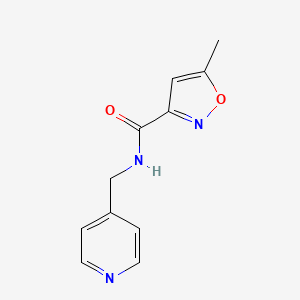
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)
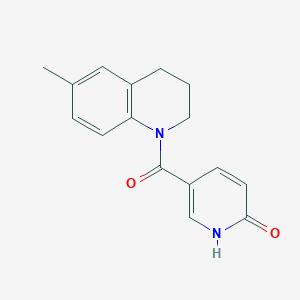
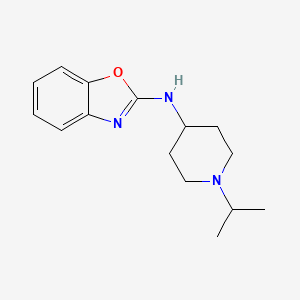
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)
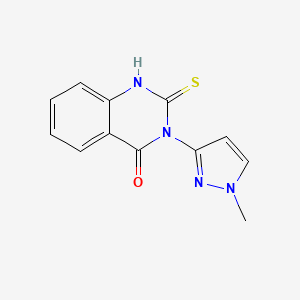
![2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)
